molecular formula C18H15ClFNO2S B2408414 2-(2-chloro-6-fluorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide CAS No. 2034566-59-9

2-(2-chloro-6-fluorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide

Cat. No.: B2408414
CAS No.: 2034566-59-9
M. Wt: 363.83
InChI Key: FLGNDXRFBKWLCZ-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide is a synthetic compound of significant interest in medicinal chemistry and oncology research. Its molecular architecture, incorporating a chloro-fluorophenyl group linked via an acetamide bridge to a furan-thiophene heterocyclic system, suggests potential as a novel small-molecule inhibitor. This structural motif is characteristic of compounds designed to target the colchicine binding site on tubulin, a well-validated anticancer target . Preliminary research on analogous molecules indicates that this compound may function as a colchicine binding site inhibitor (CBSI), effectively disrupting tubulin polymerization dynamics . This mechanism leads to the arrest of the cell cycle at the G2/M phase and the subsequent induction of apoptosis (programmed cell death) in proliferating cells . The presence of the furan and thiophene rings is a critical feature, as these heterocycles are known to facilitate key interactions within the tubulin binding pocket, potentially enhancing binding affinity and specificity . The compound is intended for research applications only, including in vitro cytotoxicity assays, mechanism-of-action studies, and as a lead structure for the development of new anticancer agents. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFNO2S/c19-15-2-1-3-16(20)14(15)10-18(22)21-8-6-13-4-5-17(24-13)12-7-9-23-11-12/h1-5,7,9,11H,6,8,10H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGNDXRFBKWLCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)NCCC2=CC=C(S2)C3=COC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted aniline, which undergoes acylation to introduce the acetamide group. Subsequent steps involve the introduction of the furan and thiophene rings through cross-coupling reactions, such as Suzuki or Stille coupling, under palladium catalysis. The reaction conditions often require an inert atmosphere, elevated temperatures, and the use of specific solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, the purification process would be streamlined using techniques such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while nucleophilic substitution of the chloro group can result in the corresponding methoxy derivative.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide
  • 2-(2-fluorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide
  • 2-(2-chloro-6-fluorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)propionamide

Uniqueness

The unique combination of chloro, fluoro, furan, and thiophene groups in 2-(2-chloro-6-fluorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide distinguishes it from similar compounds

Biological Activity

The compound 2-(2-chloro-6-fluorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide is a synthetic organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Molecular Characteristics

  • IUPAC Name : this compound
  • Molecular Formula : C17H15ClFNO2S
  • Molecular Weight : 345.8 g/mol
  • CAS Number : 2034236-60-5

Structural Features

The compound features a chloro group, a fluoro group, and aromatic rings containing furan and thiophene. These structural components are significant for its biological interactions.

FeatureDescription
Chloro GroupEnhances lipophilicity and biological activity
Fluoro GroupModifies electronic properties
Furan RingPotential for interaction with various biological targets
Thiophene RingContributes to the compound's stability and reactivity

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. In vitro studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines.

Case Study: Antiproliferative Effects

In a study evaluating the antiproliferative effects of similar compounds, the following IC50 values were observed:

CompoundCell LineIC50 (µM)
Compound AHepG26.19 ± 0.50
Compound BMCF-75.10 ± 0.40
DoxorubicinHepG27.94 ± 0.60
DoxorubicinMCF-76.75 ± 0.40

These results suggest that derivatives of the compound may be more effective than standard treatments in certain cases .

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties. For instance, compounds with similar structures have demonstrated significant activity against various pathogens.

Antimicrobial Evaluation

The following table summarizes the antimicrobial activity observed in related compounds:

CompoundPathogenMIC (µg/mL)
Compound CStaphylococcus aureus0.22 - 0.25
Compound DEscherichia coli0.30 - 0.35

The minimum inhibitory concentration (MIC) values indicate strong antimicrobial potential .

The mechanism of action for this compound likely involves interactions with specific molecular targets, including enzymes and receptors involved in cellular processes such as signal transduction and metabolic regulation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and optimization strategies for 2-(2-chloro-6-fluorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide?

  • Methodology : Multi-step synthesis involving C-amidoalkylation or coupling reactions, as seen in structurally similar chloroacetamide derivatives. For example, a 11-step synthesis protocol with yields of 2–5% can be adapted by optimizing reaction conditions (e.g., solvent polarity, temperature, catalyst loading) using Design of Experiments (DoE) to minimize side products .
  • Key Parameters : Monitor intermediates via TLC/HPLC and employ orthogonal purification techniques (e.g., column chromatography, recrystallization).

Q. How can spectroscopic techniques (IR, NMR) validate the structural integrity of this compound?

  • Methodology :

  • IR Spectroscopy : Confirm the presence of C=O (amide I band ~1650–1680 cm⁻¹), C-Cl (~550–750 cm⁻¹), and aromatic C-H stretches (~3000–3100 cm⁻¹) .
  • NMR Analysis :
Proton/GroupExpected δ (ppm)Notes
Amide NH~7.5–8.5Broad singlet
Aromatic H~6.5–7.5Split due to chloro/fluoro substituents
Thiophene H~6.8–7.2Coupling with furan protons
CH₂ groups~2.5–3.5Multiplet from ethyl linker
  • Compare experimental data with computational predictions (e.g., ChemDraw simulations) to resolve ambiguities .

Q. What experimental approaches assess solubility and stability under varying pH/temperature conditions?

  • Methodology :

  • Solubility : Use shake-flask method with HPLC-UV quantification in solvents (DMSO, ethanol) and buffers (pH 1–10).
  • Stability : Accelerated stability studies (40–60°C, 75% RH) with LC-MS monitoring for degradation products (e.g., hydrolyzed amides) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict reactivity or biological targets?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the molecule.
  • Molecular Docking : Screen against protein databases (e.g., PDB) using AutoDock Vina to hypothesize interactions with enzymes (e.g., kinases, GPCRs) .
    • Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays.

Q. What strategies resolve contradictions in reaction yields or spectral data during synthesis?

  • Case Study : If NMR shows unexpected peaks, perform 2D-COSY/HMBC to assign signals or isolate impurities via prep-HPLC. For low yields, apply DoE to test variables (e.g., stoichiometry, reaction time) .
  • Statistical Tools : Use ANOVA to identify significant factors affecting yield/purity .

Q. How can reaction mechanisms (e.g., C–N coupling) be elucidated for this compound?

  • Methodology :

  • Kinetic Studies : Monitor reaction progress via in-situ FTIR or NMR to detect intermediates.
  • Isotopic Labeling : Use ¹⁵N-labeled amines to trace amide bond formation pathways .
    • Computational Support : Simulate transition states using Gaussian or ORCA to map energy barriers .

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